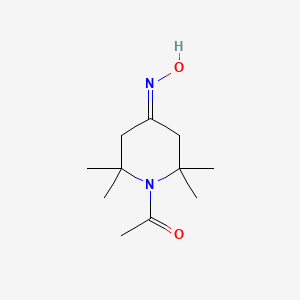

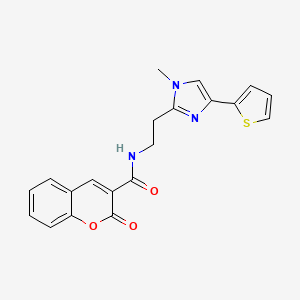

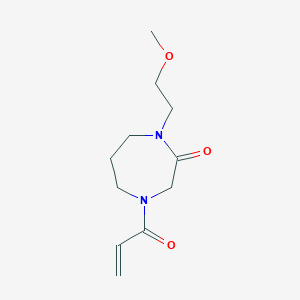

![molecular formula C11H10N2O3S B2377528 N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide CAS No. 2379997-23-4](/img/structure/B2377528.png)

N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a key component of FTMO, has been extensively studied. Recent strategies in the synthesis of thiophene derivatives involve heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Anticancer Activity

The compound has shown promising results in anticancer studies . For instance, one of the chalcone derivatives of the compound demonstrated significant inhibitory effects against human cancer cell lines, including HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), and A549 (lung carcinoma) .

Anti-inflammatory Activity

Pyrazoles, which are nitrogen-containing heterocycles and a part of the compound structure, have been reported to possess anti-inflammatory properties . This makes the compound a potential candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

The compound, due to its furan and pyrazole components, has been associated with antioxidant activity . Antioxidants are crucial in protecting the body from damage caused by harmful molecules called free radicals .

Anticonvulsant Activity

The compound’s pyrazole component has been linked to anticonvulsant activity . This suggests potential applications in the treatment of conditions like epilepsy .

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Furan and thiophene-2-carbonyl amino acid derivatives, such as the compound , have been synthesized for their potential to inhibit FIH-1 . FIH-1 is an asparaginyl hydroxylase enzyme that inhibits the transcriptional activity of HIF-1, a key regulator of cellular response to low oxygen conditions .

Antifungal Activity

Amides, which are a part of the compound structure, have been shown to possess significant antifungal activity . This suggests potential applications in the treatment of fungal infections .

Applications in Polymers, Dyes, and Liquid Crystals

Amides have a broad range of different applications in polymers, dyes, and liquid crystals . This suggests that the compound could potentially be used in the synthesis of these materials .

properties

IUPAC Name |

N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-5-8-4-7(6-17-8)9-2-1-3-16-9/h1-4,6H,5H2,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKROPCCWZNZTFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

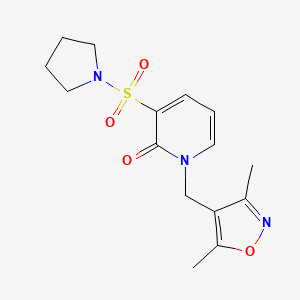

![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)

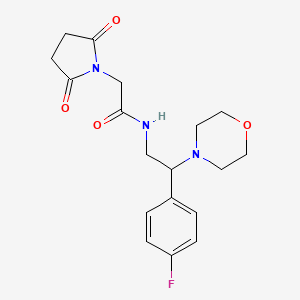

amino}cyclobutan-1-ol](/img/structure/B2377449.png)

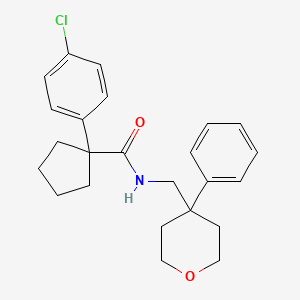

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)

![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)